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Compound of Interest

Compound Name: 3-Methoxy-isatoic anhydride

Cat. No.: B105588

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methoxy-isatoic anhydride (CAS Number: 34954-65-9), a key intermediate in pharmaceutical
and chemical synthesis. This document presents available Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental
protocols for data acquisition.

Core Spectroscopic Data

The spectroscopic data for 3-Methoxy-isatoic anhydride (Molecular Formula: CoH7NOa,
Molecular Weight: 193.16 g/mol ) is crucial for its identification and characterization in research
and development.[1][2] While a comprehensive public dataset is not readily available, the
following tables summarize expected and reported values based on spectral data of closely
related analogs and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3-Methoxy-
isatoic anhydride. The expected chemical shifts for *H and 13C NMR are presented below.

Table 1: Predicted *H NMR Spectroscopic Data for 3-Methoxy-isatoic Anhydride
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~11.0-12.0 Singlet 1H N-H
~75-7.8 Multiplet 1H Aromatic C-H
~7.0-7.3 Multiplet 2H Aromatic C-H
~3.9 Singlet 3H O-CHs

Table 2: Predicted 13C NMR Spectroscopic Data for 3-Methoxy-isatoic Anhydride

Chemical Shift (8) ppm Assighment
~160 - 165 C=0 (anhydride)
~148 - 152 C=0 (anhydride)
~145 - 150 Aromatic C-O
~110 - 140 Aromatic C

~55 - 60 O-CHs

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in 3-Methoxy-isatoic
anhydride. The characteristic absorption bands are summarized in the following table.

Table 3: Predicted IR Spectroscopic Data for 3-Methoxy-isatoic Anhydride
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Wavenumber (cm~?) Intensity Assignment

~3200 Strong, Broad N-H Stretch

~3100 - 3000 Medium Aromatic C-H Stretch
~2950 - 2850 Medium Aliphatic C-H Stretch (CHs)
~1780 - 1740 Strong C=0 Stretch (Anhydride)
~1730 - 1690 Strong C=0 Stretch (Anhydride)
~1600 - 1450 Medium Aromatic C=C Stretch
~1250 - 1200 Strong Asymmetric C-O-C Stretch
~1050 - 1000 Strong Symmetric C-O-C Stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 3-
Methoxy-isatoic anhydride.

Table 4: Predicted Mass Spectrometry Data for 3-Methoxy-isatoic Anhydride

m/z Relative Intensity (%) Assignment

193 High Molecular lon [M]*
149 Moderate [M-CO2]*

121 Moderate [M-CO:z-COJ*

106 Moderate [M-COz2-CO - CHs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 3-
Methoxy-isatoic anhydride.

NMR Spectroscopy
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Sample Preparation:

Weigh approximately 10-20 mg of 3-Methoxy-isatoic anhydride.

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,
DMSO-de or CDCI3) in a clean, dry vial. The solubility of 3-Methoxy-isatoic anhydride is
slight in DMSO and very slight in methanol (with heating).[1]

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

If necessary, filter the solution through a small plug of glass wool in the pipette to remove any
particulate matter.

Cap the NMR tube securely.

Data Acquisition:

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
'H NMR:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

13C NMR:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation
delay of 2-10 seconds.

o Reference the spectrum to the deuterated solvent signal.
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IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind 1-2 mg of 3-Methoxy-isatoic anhydride with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is
obtained.

e Place a portion of the powder into a pellet-forming die.

e Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

Place the KBr pellet in the sample holder of the spectrometer.

Record the spectrum, typically in the range of 4000-400 cm~1.

Acquire a background spectrum of the empty sample compartment to subtract atmospheric
and instrumental interferences.

Mass Spectrometry

Sample Preparation:

» Prepare a dilute solution of 3-Methoxy-isatoic anhydride (approximately 0.1-1 mg/mL) in a
suitable volatile solvent such as methanol or acetonitrile.

e The sample can be introduced into the mass spectrometer via direct infusion or through a
chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Data Acquisition (Electron lonization - El):
¢ Instrument: A mass spectrometer equipped with an electron ionization source.

« Introduce the sample into the ion source.
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» Bombard the sample with electrons (typically at 70 eV) to induce ionization and
fragmentation.

e Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z
40-300).

Visualizations
Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
3-Methoxy-isatoic anhydride.
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Caption: General workflow for the synthesis and spectroscopic characterization.

Logical Relationship of Spectroscopic Data

This diagram shows the relationship between the different spectroscopic techniques and the
structural information they provide for 3-Methoxy-isatoic anhydride.
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Caption: Relationship between spectroscopic data and molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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isatoic-anhydride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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